(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

Catalog No.
S881272
CAS No.
406681-09-2
M.F
C37H35FeNP2
M. Wt
611.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(dipheny...

CAS Number

406681-09-2

Product Name

(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine

Molecular Formula

C37H35FeNP2

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H;

InChI Key

AUOSBYDSIIBHRJ-UHFFFAOYSA-N

SMILES

CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
  • Catalyst for Enantioselective Hydrogenation

    Methyl-BoPhoz forms complexes with transition metals, most commonly rhodium, to create catalysts for asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to a molecule containing a carbon-carbon double bond (C=C). By controlling the orientation of the reacting molecules, the catalyst ensures the formation of a desired enantiomer with high selectivity [, ].

    • For instance, a study by Noyori et al. employed a rhodium/Methyl-BoPhoz catalyst system to achieve the synthesis of a single enantiomer of cyclopropylalanine, a valuable building block in organic synthesis, via hydrogenation [].

(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is a synthetic, organometallic compound. It lacks a documented origin or natural occurrence but holds significance in scientific research due to its unique structure and potential applications in catalysis [].


Molecular Structure Analysis

The key feature of this molecule is the combination of several functional groups:

  • Chiral center: The (S) configuration indicates a specific arrangement of atoms around the central amine nitrogen [].
  • Ferrocene: The presence of a ferrocene unit, a metallocene sandwich complex with iron (Fe) between two cyclopentadienyl (Cp) rings, provides stability and unique electronic properties [].
  • Diphenylphosphine groups: Two diphenylphosphine (PPh2) groups are attached to the ferrocene and the amine nitrogen. These groups are known as phosphine ligands and are crucial for binding to metal centers in catalysts.

The combination of chirality, ferrocene, and phosphine groups suggests a potential for stereoselective catalysis, where the molecule can influence the outcome of a reaction based on its 3D structure [].


Chemical Reactions Analysis

  • Synthesis: This ligand is likely synthesized through a multi-step process involving the coupling of chiral amine precursors with functionalized ferrocene derivatives [].
  • Coordination: The diphenylphosphine groups can bind to metal centers in catalysts. The specific reaction would depend on the metal and the desired catalytic reaction.

Physical And Chemical Properties Analysis

  • Solid state: Most ferrocene derivatives are air-stable solids at room temperature.
  • Solubility: The presence of diphenyl groups suggests moderate solubility in organic solvents.
  • Stability: Ferrocene moieties are generally stable, but the specific stability of this compound towards heat, light, or air requires further investigation.

The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine is not documented in scientific literature. However, based on its structure, it is likely designed to function as a ligand in a catalyst. The ferrocene unit can interact with the metal center, while the phosphine groups donate electrons and potentially influence the reaction pathway due to the chiral amine group [].

Dates

Modify: 2023-08-16

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